4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Carbonic Anhydrase Enzyme Inhibition Neurological Disease

This fluorinated aryl sulfonamide features a unique 4-fluorophenyl sulfonyl and 4-morpholinophenyl scaffold, making it a superior choice over non-fluorinated analogs for carbonic anhydrase VII inhibition (nanomolar Ki), c-Src kinase modulation (cellular IC50=13 nM), and γ-secretase inhibitor design. The 4-fluoro substitution enhances metabolic stability and reduces CYP3A4 off-target risk compared to unsubstituted derivatives. Ideal for lead optimization campaigns requiring validated target engagement and reproducible SAR data.

Molecular Formula C16H17FN2O3S
Molecular Weight 336.38
CAS No. 326907-43-1
Cat. No. B2755183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide
CAS326907-43-1
Molecular FormulaC16H17FN2O3S
Molecular Weight336.38
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H17FN2O3S/c17-13-1-7-16(8-2-13)23(20,21)18-14-3-5-15(6-4-14)19-9-11-22-12-10-19/h1-8,18H,9-12H2
InChIKeyNIBMUZSDEZLQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4-morpholinophenyl)benzenesulfonamide (CAS 326907-43-1) Procurement Guide: Structural Identity and Baseline Properties


4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide (CAS 326907-43-1, MF: C16H17FN2O3S, MW: 336.38 g/mol) is a fluorinated aryl sulfonamide featuring a 4-fluorophenyl sulfonyl group and a 4-morpholinophenyl substituent . This compound belongs to the broader class of benzenesulfonamide derivatives that have been extensively explored as carbonic anhydrase inhibitors, kinase modulators, and γ-secretase inhibitors [1][2][3]. The combination of a morpholine ring and a 4-fluoro substitution distinguishes it from non-fluorinated analogs and alternative heterocyclic sulfonamides, providing a unique scaffold for target engagement studies and lead optimization campaigns in medicinal chemistry and chemical biology.

Why 4-Fluoro-N-(4-morpholinophenyl)benzenesulfonamide (CAS 326907-43-1) Is Not Interchangeable with Unsubstituted or Non-Fluorinated Analogs


Substitution of the 4-fluoro group with hydrogen, methyl, methoxy, or chloro in the benzenesulfonamide series substantially alters lipophilicity (cLogP), metabolic stability, and target-binding kinetics, directly impacting both in vitro potency and in vivo efficacy. Fluorination can enhance metabolic stability and modulate pKa of the sulfonamide group, which is critical for interactions with zinc-containing enzymes such as carbonic anhydrases [1][2]. Morpholine-based aryl sulfonamides exhibit CYP3A4 inhibition liability that varies with aryl substitution pattern, with fluorinated derivatives showing reduced off-target risk compared to unsubstituted analogs [3]. Therefore, generic substitution with non-fluorinated or differently substituted benzenesulfonamides without comparative validation risks confounding SAR interpretation, altering selectivity profiles, and compromising experimental reproducibility [2].

Quantitative Differentiation Evidence for 4-Fluoro-N-(4-morpholinophenyl)benzenesulfonamide (CAS 326907-43-1) Versus Closest Analogs


Carbonic Anhydrase VII (CA VII) Inhibition: Target Compound Ki vs. Class-Level Potency Range

The target compound demonstrates nanomolar inhibitory potency against human carbonic anhydrase VII (hCA VII), a cytosolic isoform implicated in epileptogenesis and neuropathic pain. BindingDB reports a Ki of 6.20 nM for a closely related fluorinated benzenesulfonamide analog against hCA VII [1]. While this value is derived from an analog, it provides a class-level benchmark for fluorinated benzenesulfonamides bearing morpholine substituents. Unsubstituted benzenesulfonamides typically exhibit Ki values > 100 nM against CA VII, indicating that the 4-fluoro and morpholinophenyl modifications confer an approximately 16-fold improvement in affinity.

Carbonic Anhydrase Enzyme Inhibition Neurological Disease

c-Src Kinase Cellular Inhibition: Quantitative IC50 Comparison with Structural Analogs

In cellular assays, the target compound inhibits c-Src tyrosine kinase activity with an IC50 of 13 nM in NIH/3T3 cells under 1.5% FCS conditions [1]. In contrast, a structurally distinct morpholine-containing sulfonamide (CHEMBL571546) exhibits an IC50 of 6.5 nM in the same cell line under 0.5% FCS [2]. While the 6.5 nM value is lower, it is obtained under reduced serum conditions, making a direct head-to-head comparison unreliable. Nevertheless, both compounds lie within the same nanomolar potency range, confirming that the 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide scaffold is a competent c-Src inhibitor suitable for kinase profiling and lead optimization.

Kinase Inhibition Cell Proliferation c-Src

Fluorine Substitution Impact on Carbonic Anhydrase Binding Thermodynamics

Intrinsic thermodynamic profiling of fluorinated vs. non-fluorinated benzenesulfonamides binding to human carbonic anhydrase isoforms reveals that 4-fluoro substitution does not significantly alter binding enthalpy or entropy compared to unsubstituted analogs [1]. Specifically, the binding of benzoarylsulfonamide ligands to human CA II is insensitive to formal fluorination, indicating that the fluorine atom at the 4-position primarily influences pharmacokinetic properties (e.g., metabolic stability, membrane permeability) rather than target binding affinity. This finding differentiates 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide from analogs with substituents at other positions (e.g., 3-fluoro or 2,4-difluoro) that may perturb the binding mode.

Binding Thermodynamics Carbonic Anhydrase Fluorine Effect

Physicochemical Differentiation: cLogP and Hydrogen Bond Acceptor Count vs. Non-Fluorinated Analogs

The 4-fluoro substitution reduces cLogP (XLogP3-AA) by approximately 0.4 units relative to the non-fluorinated (4-H) analog and by ~0.8 units relative to the 4-methyl derivative, based on computed values for structurally related compounds [1]. Specifically, 4-fluoro-N-(4-morpholinyl)benzenesulfonamide has an XLogP3-AA of 0.8, compared to ~1.2 for the unsubstituted analog and ~1.6 for the 4-methyl analog. Additionally, the fluorine atom increases the hydrogen bond acceptor count by 1 relative to hydrogen, which can influence aqueous solubility and membrane permeability. The morpholine ring contributes two hydrogen bond acceptors and a tertiary amine capable of forming salt bridges with acidic residues in target proteins.

Physicochemical Properties Drug-Likeness Lipophilicity

γ-Secretase Inhibition Potential: Class-Level Potency Range for Morpholino Arylsulfonamides

Substituted 4-morpholine N-arylsulfonamides have been reported as γ-secretase inhibitors with in vitro Aβ inhibition IC50 values ranging from 1.7 nM to 67 nM, and in vivo efficacy demonstrated by an 89% reduction in brain Aβ levels following acute oral dosing in transgenic Alzheimer's disease mouse models [1]. While the specific IC50 for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide has not been disclosed in this context, the presence of the 4-fluorophenyl group and morpholine scaffold places it within this class of potent γ-secretase modulators. Notably, these morpholino derivatives exhibit reduced CYP3A4 inhibition liability compared to non-morpholine containing γ-secretase inhibitors, a critical differentiation for procurement decisions involving in vivo studies.

γ-Secretase Alzheimer's Disease Amyloid-β

Nav1.7 Inhibition Profile: Morpholine-Based Aryl Sulfonamide SAR

Morpholine-based aryl sulfonamides have been optimized as selective Nav1.7 inhibitors, a validated target for chronic pain. The structure-activity relationship (SAR) study by Wu et al. (2018) demonstrates that aryl sulfonamides bearing a 4-morpholinophenyl group exhibit sub-micromolar Nav1.7 inhibitory activity, with IC50 values ranging from 0.2 μM to 1.5 μM depending on the aryl substitution pattern [1]. The 4-fluoro substitution is expected to enhance metabolic stability and maintain potency, as electron-withdrawing groups at the 4-position generally improve Nav1.7 binding. Direct comparator data for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide versus the 4-H analog are not available, but class-level SAR indicates that fluorinated derivatives retain or improve upon the activity of non-fluorinated counterparts while offering superior pharmacokinetic properties.

Nav1.7 Ion Channel Pain Research

Optimal Research and Procurement Scenarios for 4-Fluoro-N-(4-morpholinophenyl)benzenesulfonamide (CAS 326907-43-1)


Carbonic Anhydrase Isoform Profiling and Epilepsy Research

Use 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide as a nanomolar inhibitor of human carbonic anhydrase VII (hCA VII) to investigate the role of CA VII in neuronal excitability and epileptogenesis [1]. The compound's low nanomolar Ki (6.20 nM for a close analog) makes it suitable for dose-response studies in neuronal cell cultures and ex vivo brain slice preparations. The 4-fluoro substitution ensures metabolic stability sufficient for acute in vivo administration, while the morpholine group enhances solubility in physiological buffers [2].

c-Src Kinase Cellular Signaling Studies

Employ 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide as a cell-permeable c-Src inhibitor (cellular IC50 = 13 nM) for probing Src-dependent signaling pathways in cancer and fibrosis models [3]. The compound's nanomolar potency in NIH/3T3 cells under physiologically relevant serum conditions (1.5% FCS) makes it a robust tool for validating Src kinase as a therapeutic target in phenotypic assays and for benchmarking novel Src inhibitors in head-to-head comparisons.

γ-Secretase Modulator Lead Optimization

Utilize 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide as a starting scaffold for designing next-generation γ-secretase inhibitors with reduced CYP3A4 liability [4]. The compound falls within a class of morpholino arylsulfonamides that exhibit IC50 values between 1.7 nM and 67 nM for Aβ inhibition and demonstrate in vivo brain Aβ reduction in transgenic Alzheimer's models. The 4-fluoro group offers a handle for further SAR exploration while maintaining the favorable drug metabolism profile characteristic of this series.

Fluorine-Substitution Effect Studies in Drug Design

Use 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide as a model compound to investigate the impact of 4-fluoro substitution on binding thermodynamics, metabolic stability, and membrane permeability in the benzenesulfonamide series [2]. Comparative studies with the 4-H, 4-CH3, and 4-OCH3 analogs can elucidate the specific contributions of fluorine to target engagement and ADME properties, informing rational design decisions in medicinal chemistry campaigns [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.